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Introduction
Dirozalkib (XZP-3621) is a next-generation, orally bioavailable small molecule inhibitor

targeting both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2]

Developed by Xuanzhu Biopharmaceutical, a subsidiary of Sihuan Pharmaceutical, Dirozalkib
has been engineered to address acquired resistance to earlier-generation ALK inhibitors and to

effectively penetrate the central nervous system.[3] Preclinical data have demonstrated its

potent and selective inhibitory activity, leading to anti-proliferative effects in various cancer

models. This technical guide provides a comprehensive overview of the preclinical studies of

Dirozalkib, presenting key quantitative data, detailed experimental methodologies, and visual

representations of its mechanism and experimental workflows.

Mechanism of Action
Dirozalkib functions as a potent, ATP-competitive inhibitor of ALK and ROS1 receptor tyrosine

kinases.[1] The binding of Dirozalkib to the kinase domain of these receptors blocks their

downstream signaling pathways, which are crucial for cell growth, proliferation, and survival in

tumors harboring ALK or ROS1 rearrangements.[1] The inhibition of these pathways ultimately

leads to the suppression of tumor growth.
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Figure 1: Simplified signaling pathway of Dirozalkib's mechanism of action.

In Vitro Efficacy
Kinase Inhibition
Dirozalkib has demonstrated potent inhibitory activity against ALK.

Target IC50 (nM)

ALK 0.9

Table 1: In Vitro Kinase Inhibitory Activity of

Dirozalkib.[4]

Cellular Proliferation Assays
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The anti-proliferative effects of Dirozalkib were evaluated in various cancer cell lines harboring

ALK rearrangements. The half-maximal inhibitory concentrations (IC50) were determined to

assess the potency of the compound in a cellular context.

Cell Line Cancer Type ALK Status IC50 (nM)

NCI-H3122
Non-Small Cell Lung

Cancer
EML4-ALK 130.4

Karpas-299
Anaplastic Large Cell

Lymphoma
NPM-ALK 0.71

NCI-H2228
Non-Small Cell Lung

Cancer
EML4-ALK 15.11

Table 2: Anti-

proliferative Activity of

Dirozalkib in ALK-

Positive Cancer Cell

Lines.[4]

In Vivo Efficacy
While specific tumor growth inhibition percentages and detailed in vivo study results are not

publicly available in peer-reviewed literature, company press releases indicate that Dirozalkib
has shown superior efficacy in in vivo pharmacodynamic models compared to marketed drugs.

[1] It has also demonstrated strong inhibitory activity against drug-resistant mutations, including

G1202R and I1171N, in preclinical models.[5]

Pharmacokinetics
Pharmacokinetic studies in rats have indicated that Dirozalkib has good bioavailability.

Species Dose (mg/kg, p.o.) Bioavailability (%)

Rat 3 30-50

Table 3: Pharmacokinetic

Profile of Dirozalkib.
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Safety and Toxicology
Preclinical safety data suggests that Dirozalkib has a favorable safety profile with a higher

safety window compared to first and second-generation ALK inhibitors.[1] In clinical trials, the

main adverse reactions have been reported as grade 1-2 diarrhea and vomiting, with a reduced

risk of pleural effusion and liver toxicity.[5]

Experimental Protocols
Detailed experimental protocols for the preclinical studies of Dirozalkib are not extensively

available in the public domain. The following are generalized protocols based on standard

methodologies in the field.

In Vitro Kinase Assay
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In Vitro Kinase Assay Workflow
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Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Dirozalkib
against a specific kinase.

Methodology: A recombinant kinase enzyme is incubated with a specific substrate and ATP

in a reaction buffer. Dirozalkib is added at various concentrations. The kinase reaction is

allowed to proceed for a defined period at a controlled temperature. The amount of

phosphorylated substrate is then quantified using a detection method such as luminescence

or fluorescence. The IC50 value is calculated by fitting the dose-response curve.

Cell Proliferation Assay (MTS Assay)
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Cell Proliferation (MTS) Assay Workflow
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Figure 3: Generalized workflow for a cell proliferation assay.
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Objective: To measure the inhibitory effect of Dirozalkib on the proliferation of cancer cell

lines.

Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of Dirozalkib and incubated for a

period, typically 72 hours. After the incubation period, a tetrazolium salt solution (MTS) is

added to each well. Viable cells with active metabolism convert the MTS into a formazan

product that is soluble in the cell culture medium. The quantity of formazan is measured by

absorbance at 490 nm, which is directly proportional to the number of living cells. The IC50

value is determined from the dose-response curve.

Conclusion
The available preclinical data for Dirozalkib (XZP-3621) indicates that it is a potent and

selective dual inhibitor of ALK and ROS1 with promising activity against both treatment-naive

and resistant cancer models. Its favorable pharmacokinetic profile and ability to cross the

blood-brain barrier suggest it could be a valuable therapeutic option for patients with ALK- or

ROS1-positive malignancies, including those with central nervous system metastases. Further

publication of detailed preclinical and clinical data will provide a more comprehensive

understanding of its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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